molecular formula C9H12O2 B6172504 1-oxaspiro[4.5]dec-3-en-8-one CAS No. 2694734-81-9

1-oxaspiro[4.5]dec-3-en-8-one

Cat. No.: B6172504
CAS No.: 2694734-81-9
M. Wt: 152.19 g/mol
InChI Key: LNKOUMGOADLTOW-UHFFFAOYSA-N
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Description

1-oxaspiro[4.5]dec-3-en-8-one is an organic compound with the molecular formula C9H12O2, characterized by a unique spirocyclic architecture that integrates cyclohexanone and cyclic enol ether rings . This structure makes it a valuable intermediate in organic and medicinal chemistry research. Spirocyclic compounds like this one are of significant interest in the development of active ingredients; for instance, related 1-oxaspiro[4.5]decene structures are key scaffolds in commercial acaricides, functioning as acetyl CoA carboxylase inhibitors that disrupt lipid biosynthesis . Furthermore, structurally similar spirocyclic derivatives are utilized in the synthesis of diverse heterocyclic compounds, including barbituric acid analogs and other complex molecular frameworks . Researchers value this compound for exploring structure-activity relationships and as a building block for the synthesis of novel compounds with potential biological activity. This product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2694734-81-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-oxaspiro[4.5]dec-3-en-8-one

InChI

InChI=1S/C9H12O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h1,4H,2-3,5-7H2

InChI Key

LNKOUMGOADLTOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C=CCO2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for the 1 Oxaspiro 4.5 Dec 3 En 8 One Framework

Retrosynthetic Disconnections of the 1-oxaspiro[4.5]dec-3-en-8-one System

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by deconstructing the target into simpler, commercially available starting materials. For the this compound system, several key disconnections can be envisioned, guiding the selection of appropriate forward-synthetic strategies.

A primary disconnection can be made across the C-O bond of the dihydrofuranone ring, suggesting a cyclization precursor in the form of a substituted cyclohexanone (B45756) bearing a carboxylic acid or a related functional group. This approach places the emphasis on forming the heterocyclic ring as the key spiro-annulation step.

Alternatively, a disconnection at the spiro-carbon (C5) suggests a strategy based on the simultaneous formation of the spiro-center and one of the rings. This could involve precursors that are already cyclic, with the key step being the formation of the second ring onto the existing carbocycle or heterocycle. The various cyclization strategies discussed below are born from these fundamental retrosynthetic viewpoints.

Disconnection StrategyPrecursor TypeKey Transformation
C-O Bond CleavageSubstituted Cyclohexanone with side chainIntramolecular Lactonization / Etherification
C-C Bond Cleavage (Ring A)Pre-formed DihydrofuranoneAnnulation to form Cyclohexanone
C-C Bond Cleavage (Ring B)Pre-formed CyclohexanoneAnnulation to form Dihydrofuranone
Spiro-Carbon FormationAcyclic Dienyne or similarTandem/Cascade Cyclization

Cyclization Strategies for Spiro-Oxacycle Formation

The construction of the spirocyclic junction is the cornerstone of any synthesis targeting the this compound framework. Chemists have developed a diverse toolkit of cyclization reactions to achieve this, ranging from classic ionic reactions to modern transition-metal-catalyzed processes.

Intramolecular Friedel-Crafts reactions are powerful tools for forming cyclic ketones. nih.gov While traditionally used for aromatic systems, analogous acylations can be applied to construct the cyclohexenone portion of the target molecule. A plausible strategy would involve a precursor such as an acyl chloride tethered to a cyclopentane (B165970) derivative. In the presence of a Lewis acid, the acylium ion generated would be attacked by a nucleophilic carbon, leading to the formation of the six-membered ring and the spirocyclic core. The success of such reactions is highly dependent on the nature of the tether and the reaction conditions, with six-membered ring closures being generally favored. masterorganicchemistry.com

Table 2: Representative Conditions for Friedel-Crafts Acylation

Catalyst Solvent Temperature Range Typical Substrates Reference
AlCl₃ Dichloromethane, CS₂ 0 °C to reflux Acyl chlorides, Anhydrides nih.govyoutube.com
Polyphosphoric Acid (PPA) Neat 80-150 °C Carboxylic acids masterorganicchemistry.com

Ring-closing metathesis (RCM) has emerged as a robust method for the formation of various ring sizes, including the dihydrofuranone ring of the target spirocycle. This strategy typically involves a cyclohexanone precursor substituted at the alpha-position with two olefin-containing tethers, one of which includes an ester or a related oxygen-containing functionality. Upon exposure to a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts), the two terminal alkenes react to form a new double bond, closing the five-membered heterocyclic ring and creating the spirocyclic system. The high functional group tolerance of modern RCM catalysts makes this a highly attractive and versatile approach. rsc.org

Table 3: Common Catalysts for Ring-Closing Metathesis

Catalyst Generation Common Name Key Features
1st Generation Grubbs' Catalyst I High activity for terminal olefins
2nd Generation Grubbs' Catalyst II Higher activity, better stability, tolerates more functional groups

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which constructs a cyclopentenone ring. An intramolecular variant of this reaction can be ingeniously applied to forge spirocyclic systems. For the synthesis of a 1-oxaspiro[4.5]decane derivative, a precursor containing both an alkene and an alkyne tethered to a cyclohexane (B81311) ring could be employed. Under the influence of a cobalt-carbonyl complex, these functionalities would converge to form the five-membered ring fused at the spiro center. This methodology has proven effective in the stereoselective synthesis of complex spirocyclic frameworks. researchgate.net

Formal [3+2] annulation reactions provide an efficient route to five-membered rings by combining a three-atom component with a two-atom component. In the context of the this compound core, this could involve the reaction of a nucleophilic three-carbon unit with an electrophilic two-carbon unit tethered to a cyclohexanone.

More sophisticated approaches involve cascade or tandem reactions, where a single set of reagents triggers a sequence of bond-forming events to rapidly build molecular complexity. A notable example is the tandem Prins/pinacol reaction, which has been used to synthesize oxaspiro[4.5]decan-1-one scaffolds, a structure closely related to the target molecule. This cascade involves the Lewis acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, leading to the formation of the spiro-oxacycle in a highly stereoselective manner. nih.gov Such cascade reactions are highly efficient, often generating multiple stereocenters in a single operation. mdpi.comnih.gov

Table 4: Examples of Cascade Reactions for Spirocycle Synthesis

Cascade Reaction Name Key Reagents/Catalysts Ring System Formed Reference
Prins/Pinacol Lewis Acids (e.g., TMSOTf, SnCl₄) Spiro-oxacycles nih.gov
Michael-Aldol Cascade Organocatalysts (e.g., Proline) Spiro-carbocycles/heterocycles mdpi.com

Radical cyclizations offer a complementary approach to ionic reactions for ring formation, often proceeding under mild conditions with high functional group tolerance. wikipedia.org To construct the this compound framework, a radical precursor, such as a cyclohexanone bearing a haloalkyl or xanthate side chain with a suitably placed multiple bond, could be employed.

Upon initiation (e.g., using tributyltin hydride and AIBN, or via photoredox catalysis), a radical is generated on the side chain. acs.org This radical can then undergo an intramolecular addition to the multiple bond (a 5-exo-trig cyclization is typically favored) to form the five-membered ring and a new radical center, which is subsequently quenched to yield the final spirocyclic product. This method is particularly useful for constructing sterically congested quaternary centers. nih.govnih.gov

Electrocyclization and Pericyclic Reactions in Spiro-Oxacycle Synthesis

While specific examples of electrocyclization and pericyclic reactions leading directly to this compound are not extensively documented in the literature, the principles of these powerful transformations offer plausible and elegant routes to analogous spiro-oxacyclic systems. Pericyclic reactions, which proceed through a concerted, cyclic transition state, provide a high degree of stereocontrol and are often characterized by their atom economy.

Electrocyclization reactions , a key class of pericyclic processes, involve the intramolecular formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. A hypothetical retrosynthetic analysis of a this compound derivative suggests that a substituted dienylketene or a related precursor could undergo an electrocyclic ring closure to form the five-membered lactone ring. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, with the reaction proceeding in either a conrotatory or disrotatory fashion depending on the number of π-electrons and whether the reaction is thermally or photochemically induced.

Diels-Alder reactions , another prominent type of pericyclic reaction, can be envisioned for the construction of the six-membered carbocyclic ring of the spiro-framework. For instance, a diene-containing furanone derivative could react with a suitable dienophile to construct the cyclohexene (B86901) ring, which could then be further functionalized to the target enone. The inherent stereoselectivity of the Diels-Alder reaction would be advantageous in controlling the relative stereochemistry of the resulting spirocycle.

Although direct applications to the target molecule are sparse, the broader field of spiro-oxacycle synthesis has seen the application of these principles. For example, intramolecular Diels-Alder reactions of furan-tethered dienophiles have been successfully employed to construct complex spiroketals. These examples serve as a proof-of-concept for the potential of pericyclic reactions in the stereocontrolled synthesis of the this compound scaffold.

Catalytic Approaches in this compound Synthesis

Modern catalytic methods have revolutionized the synthesis of complex molecules, and the construction of the this compound framework is no exception. Transition-metal catalysis, organocatalysis, and Lewis acid catalysis each offer unique advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition-Metal Catalysis for Spiro-Oxacycle Formation

Transition-metal catalysis provides a powerful toolkit for the formation of spirocyclic systems through a variety of mechanistic pathways, including C-H activation, cross-coupling reactions, and π-allyl chemistry. While specific applications to this compound are not widely reported, analogous transformations in related systems highlight the potential of this approach.

Palladium-catalyzed processes, for instance, have been extensively used for the synthesis of spirocycles. An intramolecular Heck reaction of a suitably designed precursor containing an aryl or vinyl halide and a tethered enone could facilitate the formation of the spirocyclic core. Similarly, rhodium and ruthenium catalysts are known to promote a range of cyclization and annulation reactions that could be adapted for the synthesis of the target molecule.

Below is a table summarizing representative transition-metal catalyzed reactions for the formation of spiro-oxacycles, which could be conceptually applied to the synthesis of this compound.

Catalyst SystemReaction TypePrecursor TypePotential Application for Target
Pd(OAc)₂ / LigandIntramolecular Heck ReactionAryl/Vinyl Halide with tethered enoneFormation of the spirocyclic core
[Rh(cod)Cl]₂[4+2] CycloadditionDiene-containing lactone and alkyneConstruction of the cyclohexene ring
Grubbs' CatalystRing-Closing MetathesisDienyl-substituted furanoneFormation of the six-membered ring

Organocatalytic Methods in Asymmetric this compound Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of often toxic and expensive heavy metals. The application of chiral small organic molecules as catalysts can facilitate the formation of stereogenic centers with high levels of enantiopurity.

For the asymmetric synthesis of this compound, several organocatalytic approaches can be envisioned. A key strategy could involve an intramolecular Michael addition of a nucleophilic moiety onto an α,β-unsaturated system within a suitable precursor, catalyzed by a chiral amine or a Brønsted acid. For example, a precursor containing both a cyclohexenone and a tethered nucleophile could undergo a stereoselective intramolecular cyclization to form the spiro-lactone.

The table below outlines potential organocatalytic strategies for the asymmetric synthesis of the target framework.

Organocatalyst TypeReaction TypeSubstrate FeaturesExpected Outcome
Chiral Secondary AmineIntramolecular Michael AdditionPrecursor with a nucleophilic tether and an enoneEnantioselective formation of the spiro center
Chiral Phosphoric AcidAsymmetric SpiroketalizationDihydroxyketone precursorEnantioselective formation of the spiro-lactone
Chiral SquaramideCascade ReactionLinear precursor with multiple reactive sitesDiastereo- and enantioselective spirocyclization

Lewis Acid Catalysis in Spiro-Oxacycle Annulation

Lewis acid catalysis is a cornerstone of organic synthesis, enabling a wide range of transformations through the activation of carbonyl groups and other functional moieties. In the context of this compound synthesis, Lewis acids can play a crucial role in promoting key bond-forming events.

One potential application is in a Prins-type cyclization, where a homoallylic alcohol reacts with a carbonyl compound in the presence of a Lewis acid to form a tetrahydropyran (B127337) ring. A variation of this, a tandem Prins/pinacol cascade process, has been developed for the synthesis of oxaspiro[4.5]decan-1-ones. rsc.org This methodology, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, could potentially be adapted to generate the this compound core. rsc.org

Another strategy involves the Lewis acid-mediated intramolecular cyclization of an epoxy alcohol. The Lewis acid would coordinate to the epoxide oxygen, facilitating a nucleophilic attack by the tethered alcohol to form the spiro-lactone ring. The choice of Lewis acid can significantly influence the stereochemical outcome of the reaction.

Precursor Chemistry and Substrate Design for this compound Synthesis

The successful synthesis of the this compound framework is critically dependent on the rational design of suitable precursors. The choice of starting materials and the strategic placement of functional groups dictate the feasibility and efficiency of the chosen synthetic route.

A common strategy involves the use of precursors that already contain one of the rings of the spirocycle. For example, a functionalized cyclohexanone can serve as a scaffold onto which the five-membered lactone ring is constructed. This can be achieved through various methods, such as the alkylation of the cyclohexanone with a suitable electrophile containing the latent lactone functionality, followed by cyclization.

Alternatively, a precursor containing the furanone or a related five-membered heterocyclic ring can be used as a starting point for the construction of the six-membered carbocycle. Intramolecular reactions, such as the aforementioned Diels-Alder or Heck reactions, would then be employed to form the spirocyclic junction.

The design of linear precursors that can undergo a cascade or tandem cyclization to form both rings in a single operation represents a more elegant and efficient approach. Such precursors would need to be carefully designed to contain the necessary functional groups in the correct spatial arrangement to facilitate the desired transformations.

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The development of both convergent and divergent synthetic strategies is essential for accessing a diverse range of this compound derivatives for applications in medicinal chemistry and materials science.

A convergent synthesis involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For the this compound framework, a convergent approach could involve the synthesis of a functionalized cyclohexanone fragment and a separate furanone-derived fragment. These two pieces could then be joined via a spiro-annulation reaction. This strategy is often more efficient for the synthesis of complex molecules as it allows for the parallel synthesis of key building blocks.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. Starting from a core this compound scaffold, a divergent approach would allow for the systematic modification of the molecule at various positions. For example, the enone functionality could be subjected to a range of transformations, such as Michael additions, epoxidations, or reductions, to introduce new functional groups and stereocenters. Similarly, the lactone ring could be opened to provide access to a different class of compounds. This approach is particularly valuable for the generation of libraries of related compounds for structure-activity relationship studies.

The synthesis of a related compound, 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant provides an example of a linear-to-spirocyclic strategy that could be adapted for divergent synthesis. mdpi.com The resulting spiro-lactone could then be further modified. mdpi.com

Stereochemical Control and Asymmetric Synthesis of 1 Oxaspiro 4.5 Dec 3 En 8 One Derivatives

Strategies for Diastereoselective Control at the Spirocenter

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of 1-oxaspiro[4.5]dec-3-en-8-one derivatives, this primarily involves controlling the orientation of substituents on the cyclohexane (B81311) and dihydrofuranone rings relative to each other, dictated by the configuration of the spiroatom.

One common strategy involves intramolecular cyclization reactions where the stereochemistry of the starting material influences the formation of the spirocenter. For instance, in the synthesis of related spiro-fused tetrahydroquinolines, a Lewis acid-catalyzed, oxidant-free protocol has been shown to produce 2,7-diazaspiro[4.5]decanes-1,3-diones with diastereoselectivity. researchgate.net This approach, involving an intramolecular hydride transfer followed by a cascade annulation, demonstrates how the geometry of the transition state, influenced by the catalyst and substrate, can direct the formation of one diastereomer over another. researchgate.net

Another approach is the use of tandem reactions, such as the Prins/Pinacol reaction, for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. The stereochemical outcome of such reactions is often dependent on the reaction conditions and the nature of the substrates and reagents employed. The formation of the spirocenter is typically controlled by minimizing steric interactions in the transition state, leading to the thermodynamically more stable diastereomer.

Furthermore, the general synthesis of 1-oxaspiro[4.5]decan-2-ones from 5-methylene-2(5H)-furanone highlights methods that can be adapted for diastereoselective outcomes. acs.org The choice of reagents and reaction conditions in the key spirocyclization step can be tuned to favor the formation of a specific diastereomer.

Table 1: Examples of Diastereoselective Spirocyclization Strategies

Reaction Type Catalyst/Reagent Key Feature Diastereomeric Ratio (d.r.)
Intramolecular Hydride Transfer/Annulation Sc(OTf)₃ Iminium intermediate Up to 1.7:1 for some derivatives researchgate.net

Enantioselective Synthesis through Chiral Catalysis

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. Chiral catalysis is a powerful tool for achieving this, employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

For spirocyclic systems similar to this compound, organocatalysis has emerged as a potent strategy. For example, the enantioselective synthesis of chiral spirocyclic 1,3-diketones has been achieved through an SPA-triazolium bromide-catalyzed transannular C-acylation of enol lactones. rsc.org This method provides access to enantioenriched spirocycles in moderate to high yields and enantioselectivities. rsc.org

N-heterocyclic carbenes (NHCs) have also been utilized as chiral catalysts. In a divergent annulation of enals with heterocyclic enones, the choice of the chiral NHC catalyst backbone can control the chemoselectivity, leading to either ε-lactones or spiro-heterocycles in a highly diastereo- and enantioselective manner. nih.gov This highlights the ability of chiral catalysts to not only induce asymmetry but also to direct the reaction pathway towards different structural motifs. nih.gov

Table 2: Chiral Catalysis in the Synthesis of Spirocycles

Catalyst Type Reaction Product Type Enantiomeric Excess (ee)
SPA-triazolium bromide Transannular C-acylation Spirocyclic 1,3-diketones Moderate to high

Chiral Auxiliary-Mediated Approaches to Spiro-Oxacycle Stereocontrol

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This is a well-established and reliable method for asymmetric synthesis.

While specific examples for this compound are not extensively documented, the principles of chiral auxiliary control are broadly applicable. For instance, in the synthesis of spirooxindoles, chiral auxiliaries have been successfully employed. Typically, a chiral auxiliary is attached to the acyclic precursor, and its steric bulk and electronic properties guide the facial selectivity of the spirocyclization step. Common chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides.

The general workflow involves:

Attachment of the chiral auxiliary to a precursor of the spirocycle.

A key bond-forming reaction, such as an alkylation or a Michael addition, to set the stereochemistry of the future spirocenter. The chiral auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face.

Removal of the chiral auxiliary to yield the enantioenriched spirocyclic product.

This method offers the advantage of high predictability and often excellent stereocontrol, though it requires additional synthetic steps for the attachment and removal of the auxiliary.

Substrate-Controlled Stereoselectivity in this compound Synthesis

In substrate-controlled synthesis, the stereochemical information is carried within the substrate itself, where one or more existing stereocenters direct the formation of a new stereocenter. This is a common strategy in the synthesis of complex natural products.

For the synthesis of spiroketals, a class of compounds closely related to this compound, substrate-controlled methods are well-developed. nih.gov For example, a glycal epoxide approach allows for the stereocontrolled synthesis of spiroketals through kinetically controlled spirocyclization reactions. nih.govnih.gov The pre-existing stereocenters in the glycal-derived precursor dictate the facial selectivity of the cyclization, leading to a specific spiroketal diastereomer. nih.govnih.gov

Similarly, in the synthesis of spirocyclopropylpyrazolones and bicyclic 4,5-dihydropyrazoles from 1,2-diaza-1,3-dienes, the reaction pathway and stereochemical outcome can be controlled by the substitution pattern of the substrate. nih.gov This demonstrates that careful design of the synthetic precursor, incorporating specific stereocenters, can be a powerful tool for directing the stereochemistry of the spirocyclization process. The inherent conformational preferences and steric biases of the substrate guide the formation of the new stereogenic center with a high degree of selectivity.

Resolution Techniques for Enantiopure this compound Intermediates

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques can be employed to separate the different stereoisomers. For ketones like this compound, several methods are available.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. wikipedia.org For example, enzymatic kinetic resolution using lipases can selectively acylate or hydrolyze one enantiomer of a racemic alcohol precursor, leaving the other enantiomer unreacted and thus resolved. nih.gov Similarly, baker's yeast has been used for the kinetic resolution of α-stereogenic carbonyl compounds through selective reduction of one enantiomer. wikipedia.org

Enzymatic Resolution: Enzymes are highly specific chiral catalysts that can differentiate between enantiomers with high precision. Lipases, esterases, and dehydrogenases are commonly used for the resolution of racemic alcohols and ketones. For instance, the enzymatic kinetic resolution of bulky spiro-epoxyoxindoles has been achieved with high enantioselectivity. researchgate.net Pig liver esterase has been used for the asymmetric hydrolysis in the resolution of racemic spiro[3.3]heptane derivatives. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times and thus separation. chromatographyonline.com Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including ketones. nih.govresearchgate.net The direct HPLC resolution of the Wieland-Miescher ketone, a spirocyclic compound, has been successfully demonstrated on various CSPs. researchgate.net

Table 3: Comparison of Resolution Techniques

Technique Principle Advantages Disadvantages
Kinetic Resolution Different reaction rates of enantiomers Can be highly selective Maximum theoretical yield of one enantiomer is 50%
Enzymatic Resolution High stereospecificity of enzymes Mild reaction conditions, high enantioselectivity Enzyme compatibility and stability can be an issue

Reactivity and Transformations of the 1 Oxaspiro 4.5 Dec 3 En 8 One System

Functional Group Interconversions on the Spiro-Oxacycle Scaffold

The spiro-oxacycle, a substituted 2,3-dihydrofuran-5-one ring, is a key structural feature of 1-oxaspiro[4.5]dec-3-en-8-one. While the lactone carbonyl is relatively stable, the dihydrofuran ring offers opportunities for selective functional group interconversions.

One potential transformation is the hydrogenation of the double bond within the dihydrofuran ring. This reaction would convert the unsaturated γ-lactone to the corresponding saturated γ-lactone, 1-oxaspiro[4.5]decan-8-one. This transformation can typically be achieved using catalytic hydrogenation with reagents such as hydrogen gas over a palladium catalyst. The reduction of this double bond would alter the electronic properties of the spirocyclic system and could be a strategic step in a multi-step synthesis.

Another conceivable interconversion involves the reduction of the lactone carbonyl . Strong reducing agents, such as lithium aluminum hydride, could potentially reduce the lactone to the corresponding diol. This would open up a range of subsequent functionalization possibilities for the resulting primary and tertiary alcohols.

Furthermore, the allylic position of the dihydrofuran ring could be a site for radical-based functionalization . Under appropriate conditions, allylic bromination using reagents like N-bromosuccinimide could introduce a bromine atom, which can then serve as a handle for nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups.

Reactions Involving the Enone Moiety of this compound

The α,β-unsaturated ketone (enone) system in the cyclohexanone (B45756) ring is a highly reactive moiety, susceptible to both nucleophilic attack at the carbonyl carbon (1,2-addition) and at the β-carbon (1,4-conjugate addition).

Conjugate addition (Michael addition) is a characteristic reaction of enones. A wide range of soft nucleophiles, such as cuprates (Gilman reagents), enamines, and enolates, are expected to add to the β-position of the enone system. This reaction is a powerful tool for carbon-carbon bond formation and would lead to the introduction of a substituent at the carbon atom adjacent to the spiro center. The stereochemical outcome of such additions would be of significant interest, potentially being influenced by the steric hindrance of the spirocyclic system.

The carbonyl group of the cyclohexanone ring can also undergo characteristic reactions. For instance, it can be reduced to the corresponding alcohol using selective reducing agents like sodium borohydride. This would generate a spirocyclic allylic alcohol, a versatile intermediate for further transformations. Additionally, the carbonyl group can react with organometallic reagents such as Grignard reagents or organolithium compounds in a 1,2-addition fashion, leading to the formation of tertiary alcohols.

The enone moiety can also participate in cycloaddition reactions . For example, a Diels-Alder reaction with a suitable diene could lead to the formation of a new fused ring system, significantly increasing the molecular complexity of the scaffold.

Reaction Type Reagent/Conditions Expected Product
Conjugate AdditionR₂CuLi (Gilman reagent)β-Substituted cyclohexanone
Carbonyl ReductionNaBH₄Spirocyclic allylic alcohol
1,2-AdditionRMgX (Grignard reagent)Tertiary alcohol
CycloadditionDiene, heat or Lewis acidFused polycyclic system

Ring-Opening and Rearrangement Reactions of the this compound Core

The spirocyclic core of this compound can undergo ring-opening and rearrangement reactions under specific conditions, leading to structurally distinct products.

Lactone ring-opening can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, would lead to the formation of a sodium carboxylate and a tertiary alcohol. Acid-catalyzed hydrolysis would yield the corresponding carboxylic acid and tertiary alcohol. This ring-opening transforms the spirocyclic system into a more flexible acyclic structure.

Acid-catalyzed rearrangements of the spiroketal-like structure are also plausible. In the presence of a strong acid, protonation of the ether oxygen could initiate a cascade of rearrangements. For instance, a pinacol-type rearrangement could occur if a vicinal diol is generated in a prior step, leading to a change in the ring structure. Lewis acids could also mediate intramolecular rearrangements, potentially leading to the formation of bridged or fused ring systems.

The enone system can also facilitate rearrangements. For example, under photochemical conditions, enones are known to undergo [2+2] cycloadditions or rearrangements, which could lead to the formation of novel polycyclic structures.

Derivatization Strategies for Enhancing Molecular Complexity from this compound

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules due to its densely functionalized nature. Several derivatization strategies can be envisioned to build upon this core structure.

A key strategy would involve leveraging the reactivity of the enone moiety. As mentioned, conjugate addition allows for the introduction of a wide variety of substituents at the β-position. The resulting ketone can then be further functionalized, for instance, by conversion to an enolate and subsequent alkylation or aldol (B89426) condensation. This would allow for the construction of complex side chains.

The products of carbonyl functionalization also serve as versatile intermediates. The allylic alcohol obtained from the reduction of the enone can be used in a variety of reactions, such as epoxidation, dihydroxylation, or as a substrate for transition-metal-catalyzed cross-coupling reactions.

Ring-opening of the lactone provides a linear chain with multiple functional groups (a carboxylic acid, a tertiary alcohol, and a ketone) that can be selectively manipulated to build more elaborate structures. For example, the carboxylic acid could be converted to an amide or an ester, while the ketone could be used in olefination reactions.

The combination of these strategies allows for a modular approach to the synthesis of a diverse library of complex molecules based on the this compound core.

Core Scaffold Derivatization Reaction Resulting Structure
EnoneConjugate Addition & AlkylationComplex side-chain introduction
CarbonylReduction & Cross-CouplingFunctionalized allylic systems
LactoneRing-Opening & FunctionalizationLinear multi-functionalized chains

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the transformations of this compound is crucial for predicting and controlling the outcome of its reactions.

The mechanism of conjugate addition to the enone moiety involves the attack of a nucleophile at the electrophilic β-carbon. This generates a resonance-stabilized enolate intermediate. The stereochemical course of this reaction is often determined by the approach of the nucleophile, which can be influenced by the steric environment of the spirocycle. Computational studies could provide insight into the preferred trajectory of nucleophilic attack and the relative energies of the possible stereoisomeric products.

The mechanism of acid-catalyzed rearrangements would likely involve the formation of key carbocationic intermediates. The stability of these intermediates would dictate the feasibility and the pathway of the rearrangement. For instance, the formation of a tertiary carbocation adjacent to the oxygen atom would be stabilized by resonance. Isotopic labeling studies could be employed to trace the movement of atoms during these rearrangements.

Ring-opening reactions of the lactone under basic conditions proceed via a standard saponification mechanism, involving nucleophilic acyl substitution. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Detailed kinetic studies and computational modeling would be invaluable in elucidating the intricate details of these and other transformations of the this compound system, enabling the rational design of synthetic strategies to access novel and complex molecular architectures.

1 Oxaspiro 4.5 Dec 3 En 8 One As a Key Synthon in the Synthesis of Complex Molecules

Strategies for Modular Assembly of Complex Molecules Using 1-oxaspiro[4.5]dec-3-en-8-one Precursors

The concept of modular synthesis, where complex molecules are assembled from a set of versatile building blocks, is a powerful paradigm in modern chemistry. nih.govillinois.edu Spirocyclic scaffolds are particularly attractive as building blocks because their rigid, three-dimensional structures provide well-defined exit vectors for substituent placement, allowing for systematic exploration of chemical space. sigmaaldrich.com

A synthon like this compound possesses multiple functional groups (a ketone, an α,β-unsaturated lactone) that can be selectively manipulated. This allows it to serve as a versatile platform for modular assembly.

Potential Modular Strategies:

Reaction SitePotential TransformationResulting Structure
Ketone (C8)Wittig reaction, Grignard addition, reductive aminationFunctionalization of the six-membered ring
Alkene (C3-C4)Michael addition, Diels-Alder reaction, epoxidationElaboration of the lactone ring
Lactone Carbonyl (C2)Ring-opening with nucleophilesLinear chain with multiple stereocenters

This modularity allows for the systematic generation of diverse molecular architectures from a common precursor, which is a foundational concept in both diversity-oriented synthesis and drug discovery.

Development of Diverse Compound Libraries Based on the this compound Scaffold

The creation of compound libraries for biological screening is a cornerstone of drug discovery. Scaffolds with high sp3 carbon content and three-dimensional complexity are increasingly sought after to access novel and biologically relevant areas of chemical space. nih.govnih.gov Spirocyclic frameworks are ideal for this purpose. acs.orgresearchgate.net

The synthesis of libraries based on spirocyclic scaffolds often involves a multi-step process:

Scaffold Synthesis: Preparation of a core spirocyclic molecule, such as an analogue of this compound, often designed to have orthogonal points for diversification. nih.govnih.gov

Parallel Derivatization: The core scaffold is then reacted with a variety of building blocks in a parallel fashion to introduce diverse substituents.

Library Generation: This process results in a collection of related compounds (a library) where the core scaffold is constant, but the peripheral substituents are varied.

This approach allows for the systematic exploration of structure-activity relationships. Research has demonstrated the successful preparation of families of novel spirocyclic scaffolds intended for the creation of such compound libraries for high-throughput screening. nih.govnih.gov

Application of this compound in Advanced Organic Synthesis Methodologies

The synthesis and modification of spirocyclic systems like this compound often require or enable the use of advanced organic synthesis methodologies. The construction of the spirocyclic core itself is a key challenge that has been addressed with innovative reactions.

Examples of relevant advanced methodologies include:

Telescoped Flow Processes: For the synthesis of related spiroketone intermediates, telescoped flow processes have been developed. These methods combine multiple reaction steps (e.g., ring-closing metathesis and hydrogenation) into a single continuous process, which can reduce waste, improve efficiency, and save costs compared to traditional batch procedures. rsc.org

Catalytic Enantioselective Methods: The construction of chiral spirocycles is of paramount importance. Modern synthetic chemistry has produced a variety of catalytic, enantioselective methods to produce spirocyclic ethers and other related motifs with high stereocontrol. researchgate.net

Tandem Reactions: The development of tandem or cascade reactions, where multiple bonds are formed in a single operation, provides an efficient route to complex spirocycles from simpler acyclic precursors.

These methodologies are crucial for both constructing the this compound scaffold and for its subsequent elaboration into more complex target molecules.

Future Research Directions and Unexplored Avenues in 1 Oxaspiro 4.5 Dec 3 En 8 One Chemistry

Emerging Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for improving the synthesis of 1-oxaspiro[4.5]dec-3-en-8-one, with a focus on enhancing efficiency, stereoselectivity, and sustainability. Future research should concentrate on several key areas:

Asymmetric Catalysis: The chiral centers inherent in the this compound scaffold necessitate the development of highly enantioselective and diastereoselective catalytic methods. Exploration of chiral organocatalysts, transition-metal complexes with novel chiral ligands, and biocatalytic approaches could provide access to specific stereoisomers with high purity.

Photoredox and Electrocatalysis: These emerging fields offer new pathways for the construction of the spirocyclic core under mild conditions. Light- or electricity-driven reactions could enable novel bond formations and functionalizations that are not accessible through traditional thermal methods, potentially leading to more efficient and environmentally benign synthetic routes.

Dual Catalysis: Combining two different catalytic cycles in a single pot can facilitate tandem reactions, streamlining the synthesis of complex molecules like this compound. Research into synergistic combinations of metal catalysts, organocatalysts, and photocatalysts could unlock novel and efficient synthetic strategies.

Catalytic ApproachPotential AdvantagesResearch Focus
Asymmetric CatalysisHigh stereocontrolNovel chiral ligands, organocatalysts, biocatalysis
Photoredox/ElectrocatalysisMild reaction conditions, unique reactivityDevelopment of new photocatalysts and electrodes
Dual CatalysisTandem reactions, increased complexitySynergistic catalyst combinations

Flow Chemistry and Continuous Processing Approaches to this compound Synthesis

The application of flow chemistry and continuous processing technologies holds significant promise for the synthesis of this compound, offering advantages in terms of safety, scalability, and efficiency. d-nb.info Future investigations in this area should include:

Miniaturized and Modular Reactors: The use of microreactors can enhance heat and mass transfer, leading to improved reaction control and higher yields. goflow.at Developing modular flow setups would allow for the flexible and rapid synthesis of a library of this compound derivatives.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system can streamline the entire manufacturing process, reducing manual handling and accelerating development timelines.

Innovative Methodologies for Late-Stage Functionalization of the Spiro-Oxacycle

Late-stage functionalization (LSF) is a powerful strategy for rapidly diversifying a core molecular scaffold, enabling the efficient exploration of structure-activity relationships. nih.gov For this compound, future research in LSF should target:

C-H Activation: The development of regioselective C-H activation methods would allow for the direct introduction of functional groups at various positions on both the dihydrofuranone and cyclohexanone (B45756) rings, bypassing the need for pre-functionalized starting materials.

Radical-Mediated Reactions: Utilizing radical chemistry can provide access to novel functionalization patterns that are complementary to traditional ionic reactions.

Click Chemistry: The introduction of "click-able" handles onto the this compound scaffold would facilitate its rapid conjugation to other molecules of interest.

Functionalization StrategyTarget PositionsPotential Benefits
C-H ActivationDihydrofuranone and cyclohexanone ringsIncreased synthetic efficiency, access to novel analogs
Radical-Mediated ReactionsVarious positions on the scaffoldComplementary reactivity to ionic methods
Click ChemistryIntroduction of azide (B81097) or alkyne groupsFacile conjugation and derivatization

Integration with Machine Learning and AI in Synthetic Route Design for this compound

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that might be overlooked by human chemists. cas.orgchemrxiv.org

Reaction Optimization: ML algorithms can be used to predict optimal reaction conditions, such as catalyst loading, temperature, and solvent, thereby accelerating the development of robust and high-yielding synthetic protocols.

Predictive Modeling: AI can be employed to predict the physicochemical and biological properties of virtual this compound derivatives, guiding the design of new compounds with desired characteristics.

Exploration of Novel Reactivity Patterns and Transformations of the Core Scaffold

A deeper understanding of the inherent reactivity of the this compound scaffold is crucial for unlocking its full synthetic potential. Future research should focus on:

Ring-Opening and Ring-Expansion Reactions: Investigating the selective opening or expansion of either the dihydrofuranone or the cyclohexanone ring could lead to the synthesis of novel and structurally diverse molecular architectures.

Pericyclic Reactions: The dienone moiety within the cyclohexanone ring and the enol-ether-like functionality in the dihydrofuranone ring could participate in various pericyclic reactions, such as Diels-Alder and electrocyclizations, to construct more complex polycyclic systems.

Domino and Cascade Reactions: Designing and exploring domino and cascade reactions initiated by a single transformation on the this compound core could provide a rapid and efficient means to build molecular complexity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-oxaspiro[4.5]dec-3-en-8-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of keto-esters or lactones under acidic or catalytic conditions. For example, the use of chlorinating agents (e.g., POCl₃) or Lewis acids (e.g., AlCl₃) facilitates spirocyclic ring formation. Key parameters include temperature control (0–60°C), solvent selection (e.g., dichloromethane or THF), and catalyst loading (1–5 mol%) .
  • Optimization : Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals: sp³ hybridized protons (δ 1.2–2.5 ppm), olefinic protons (δ 5.5–6.2 ppm), and ketone-adjacent protons (δ 2.8–3.5 ppm) .
  • ¹³C NMR : Confirm the ketone carbonyl (δ ~210 ppm) and spiro carbon (δ ~100 ppm) .
    • IR Spectroscopy : A strong absorption band near 1700–1750 cm⁻¹ confirms the carbonyl group .

Q. What are the safety considerations for handling this compound in laboratory settings?

  • Hazard Classification : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization are potential risks. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Emergency protocols must align with OSHA HCS guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in substitution or oxidation reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electron density, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, the phenylseleno-substituted derivative undergoes oxidation to selenoxide, which can be modeled to predict reaction pathways .
  • Application : Simulations guide experimental design, such as selecting oxidizing agents (e.g., H₂O₂) or nucleophiles for substitution reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar spirocyclic derivatives?

  • Case Study : If NMR signals overlap (e.g., sp³ protons in congested regions), use advanced techniques:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Variable Temperature NMR to reduce signal broadening caused by conformational exchange .
    • Validation : Cross-reference with X-ray crystallography (SHELXL refinement) for absolute configuration .

Q. How does the spirocyclic framework influence biological activity in pharmacological assays?

  • Experimental Design :

  • In vitro : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
  • SAR Studies : Compare analogs (e.g., 8-chloro or 8-methyl derivatives) to identify key substituents affecting potency .
    • Data Interpretation : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate activity with steric/electronic properties .

Guidelines for Further Research

  • Crystallography : Use SHELXTL for structure refinement; deposit CIF files in public databases (e.g., CCDC) .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate variability .
  • Ethical Compliance : Follow institutional protocols for toxicity testing and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.